Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-
CAS No.:
Cat. No.: VC15924481
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2 |
| Standard InChI Key | FAWNDWMXKAMDGB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates two distinct domains:
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Pyrrolo[2,3-d]pyrimidine core: A bicyclic system comprising fused pyrrole and pyrimidine rings, with a chlorine atom at the 2-position. This motif is prevalent in kinase inhibitors due to its capacity for π-π stacking and hydrogen bonding .
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Trans-cyclohexanol substituent: A hydroxyl-bearing cyclohexane ring in the trans configuration at the 4-position, introducing stereochemical complexity and influencing solubility. The equatorial hydroxyl group enhances hydrogen-bonding potential compared to axial conformers .
The molecular formula C₁₂H₁₄ClN₃O (MW 251.71 g/mol) underscores its moderate polarity, balancing hydrophobic (cyclohexane) and hydrophilic (hydroxyl, pyrimidine) regions .
Physicochemical Properties
Key properties derived from experimental and computational data include:
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .
Synthesis and Manufacturing
Industrial Production Challenges
Scale-up faces hurdles such as:
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Stereochemical Purity: Maintaining trans configuration during cyclohexanol coupling requires chiral catalysts or chromatography, increasing costs .
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Halogen Handling: Safe management of chlorination reagents necessitates specialized equipment to prevent corrosion and toxicity.
| Concentration (μM) | Viability (%) | Notes |
|---|---|---|
| 10 | 92 ± 3 | No significant toxicity |
| 50 | 75 ± 5 | Moderate cytostasis |
| 100 | 40 ± 7 | Apoptosis induction |
These results suggest a therapeutic window above 50 μM, though in vivo studies are needed .
| Supplier | Purity | Price (USD/mg) | Minimum Order |
|---|---|---|---|
| ChemScene | 98% | 2.20 | 500 mg |
| Chemenu | 95% | 11.12 | 100 mg |
| Haoyuan Chemexpress | 97% | 8.50 | 250 mg |
Pricing reflects the complexity of stereochemical control, with trans-isomers commanding premiums over cis counterparts .
Future Research Directions
Unanswered Questions
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Metabolic Stability: CYP450 isoform interactions remain uncharacterized.
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Formulation Challenges: Poor aqueous solubility may necessitate lipid nanoparticle encapsulation.
Analog Development
Strategic modifications could enhance efficacy:
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